
(3S)-3-Ethyl-4-methylpentan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-Ethyl-4-methylpentan-2-one, also known as isoamyl methyl ketone, is an organic compound with the molecular formula C7H14O. It is a colorless liquid with a fruity odor and is commonly used as a solvent in various industries, including pharmaceuticals, perfumes, and paints. In recent years, this compound has gained significant attention due to its potential applications in scientific research.
Mechanism of Action
The mechanism of action of (3S)-3-Ethyl-4-methylpentan-2-one methyl ketone is not well understood. However, it is believed to interact with the lipid bilayer of the cell membrane, leading to changes in the membrane's physical properties. This, in turn, can affect various cellular processes, such as ion transport and signal transduction.
Biochemical and Physiological Effects:
Isoamyl methyl ketone has been found to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of certain cancer cells, such as leukemia and breast cancer cells. It has also been found to have antimicrobial properties, inhibiting the growth of various bacteria and fungi.
Advantages and Limitations for Lab Experiments
One of the primary advantages of (3S)-3-Ethyl-4-methylpentan-2-one methyl ketone is its low toxicity, making it a safer alternative to other solvents commonly used in scientific research. It also has a high boiling point, allowing it to be used in high-temperature reactions. However, one of its limitations is its low solubility in water, making it unsuitable for certain applications.
Future Directions
There are various future directions for the use of (3S)-3-Ethyl-4-methylpentan-2-one methyl ketone in scientific research. One potential area of interest is its use as a solvent in the extraction and purification of natural products. Additionally, further research is needed to understand its mechanism of action and potential applications in the development of new pharmaceuticals and agrochemicals.
Synthesis Methods
The synthesis of (3S)-3-Ethyl-4-methylpentan-2-one methyl ketone can be achieved through several methods, including the oxidation of (3S)-3-Ethyl-4-methylpentan-2-one alcohol, the reaction of (3S)-3-Ethyl-4-methylpentan-2-one chloride with sodium ethoxide, and the reaction of (3S)-3-Ethyl-4-methylpentan-2-one alcohol with acetic anhydride. However, the most common method used for the synthesis of this compound is the oxidation of (3S)-3-Ethyl-4-methylpentan-2-one alcohol using chromic acid.
Scientific Research Applications
Isoamyl methyl ketone has been found to have various scientific research applications. One of its primary uses is as a solvent in the extraction and purification of natural products, such as essential oils and alkaloids. It has also been used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
properties
CAS RN |
125873-70-3 |
|---|---|
Product Name |
(3S)-3-Ethyl-4-methylpentan-2-one |
Molecular Formula |
C8H16O |
Molecular Weight |
128.21 g/mol |
IUPAC Name |
(3S)-3-ethyl-4-methylpentan-2-one |
InChI |
InChI=1S/C8H16O/c1-5-8(6(2)3)7(4)9/h6,8H,5H2,1-4H3/t8-/m0/s1 |
InChI Key |
KNCSWJHMGRXEDN-QMMMGPOBSA-N |
Isomeric SMILES |
CC[C@@H](C(C)C)C(=O)C |
SMILES |
CCC(C(C)C)C(=O)C |
Canonical SMILES |
CCC(C(C)C)C(=O)C |
synonyms |
2-Pentanone, 3-ethyl-4-methyl-, (S)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



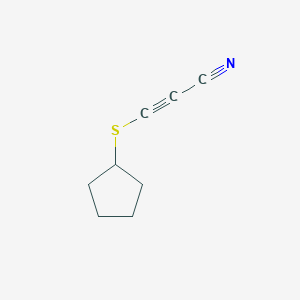
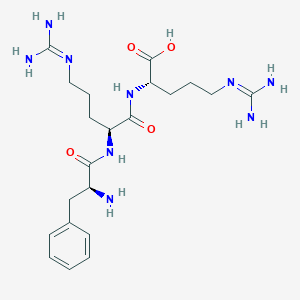
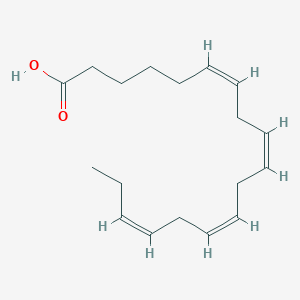
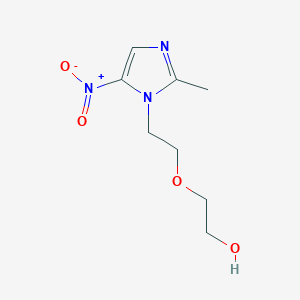
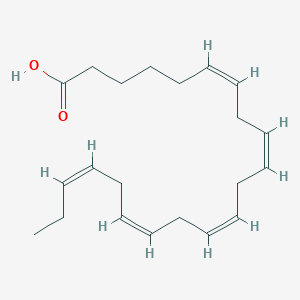
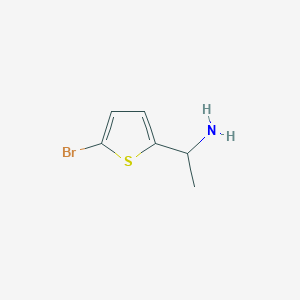
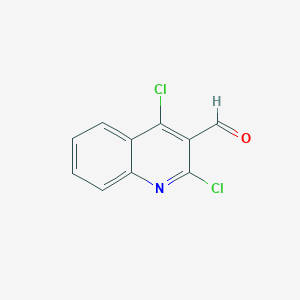
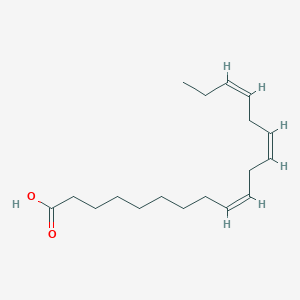
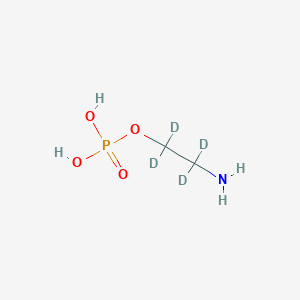
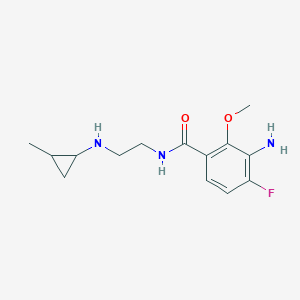
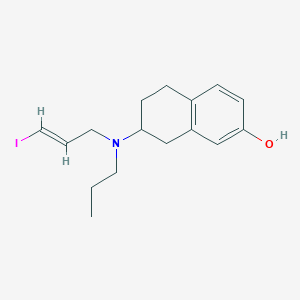
![7-Methoxy-N,N-dimethyl-6-[2-(quinolin-2-yl)ethoxy]quinazolin-4-amine](/img/structure/B140123.png)
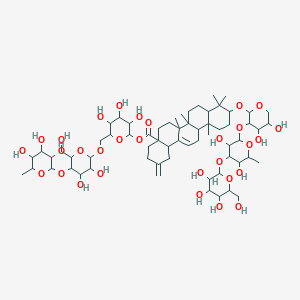
![7-Methoxy-3-methyl-6-[2-(quinolin-2-yl)ethoxy]quinazolin-4(3H)-one](/img/structure/B140126.png)